molecular formula C9H14ClNO2 B591900 (R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride CAS No. 221697-18-3

(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride

Cat. No. B591900
CAS RN: 221697-18-3
M. Wt: 203.666
InChI Key: MAXXCANBKVBAQQ-FVGYRXGTSA-N
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Description

The compound seems to be related to “®-1-(4-methoxyphenyl)ethanol”, which is a significant molecule for the production of various drug intermediates . It can be used to prepare chiral 3-aryl-3-substituted propionic acids by using anti-inflammatory activity and analgesic drugs, for example, ibuprofen .


Synthesis Analysis

“(S)-1-(4-methoxyphenyl)ethanol” was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst . The bioreduction of 4-methoxyacetophenone efficiency was importantly affected by the quadratic and linear effects of experimental design parameters .


Molecular Structure Analysis

A π-type hydrogen bonding between the OH group and the π electron is a crucial factor for the conformational preference of the molecular structure with a flexible group .


Chemical Reactions Analysis

The racemic 1-(4-methoxyphenyl)ethanol 2 was obtained by reduction of the 1-(4-methoxyphenyl)ethanone 1 with sodium borohydride in ethanol .

Scientific Research Applications

  • In Vivo Metabolism Studies : It's used in the study of in vivo metabolism of psychoactive substances in rats, as seen in research on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) metabolites (Kanamori et al., 2002).

  • Combinatorial Synthesis for Anticancer Evaluation : Utilized in combinatorial synthesis of derivatives for anticancer evaluation, such as in the study involving 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one (Patravale et al., 2014).

  • Biocatalytic Production : It plays a role in the biocatalytic production of enantiopure compounds, as illustrated in the optimization of conditions for producing (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke (Kavi et al., 2021).

  • Intermediate in Synthesis of Pharmaceutical Products : It's used in the synthesis of pharmaceutical intermediates, such as in the preparation of key intermediates for drugs like aprepitant (Zhang Fuli, 2012).

  • Asymmetric Transfer Hydrogenation : Employed in asymmetric transfer hydrogenation processes to produce optically active amino alcohols, contributing to research in chiral synthesis (Zhou et al., 2010).

  • Lipase Mediated Kinetic Resolutions : Involved in strategies for the preparation of enantiomers with high enantiomeric excess, as seen in lipase mediated kinetic resolutions (Brown et al., 1993).

  • Solubility and Thermodynamic Studies : Used in the study of solubility and thermodynamic properties of compounds in various solvents, as demonstrated in research on (R)-(−)-phenylephrine hydrochloride (Wan et al., 2020).

  • Synthesis of NLO Active Polyurethanes : It is utilized in the synthesis of novel azobenzene precursors for non-linear optical (NLO) active polyurethanes (Jecs et al., 2009).

  • Enantiospecific Synthesis : Involved in the enantiospecific synthesis of compounds such as 4-(4′-methoxyphenyl)-hexan-3-one, a precursor for optically active isomers used in drug synthesis (Malézieux et al., 1998).

  • Bakers' Yeast-Mediated Reduction : Used in Bakers' yeast-mediated reduction processes for the production of key intermediates in drug synthesis, such as in the synthesis of diltiazem hydrochloride (Kometani et al., 1997).

  • Biocatalytic Enantioselective Reduction : Employed in the biocatalytic enantioselective reduction of compounds like 4′-methoxyacetophenone to produce enantiomers with high enantiomeric excess, as shown in studies using Trigonopsis variabilis (Lou et al., 2009).

  • Preparation of Biologically Active γ-Amino-β-Hydroxy Amino Acids : It is used in the preparation of compounds like ethyl (R)-3-hydroxy-4-chlorobutyrate, an intermediate for the synthesis of biologically active amino acids and carnitine (Song et al., 1997).

  • Biocatalytic Reduction in IL-Containing Systems : Involved in biocatalytic reduction processes in ionic liquid-containing systems, enhancing the efficiency and selectivity of the reactions, as in the reduction of 4'-methoxyacetophenone (Lou et al., 2009).

  • Radiosynthesis for Metabolic Studies : Used in the radiosynthesis of compounds like acetochlor, a chloroacetanilide herbicide, for studies on metabolism and mode of action (Latli et al., 1995).

  • Enzymatic Kinetic Resolution : Applied in the kinetic resolution of compounds like methyl 3-Phenylglycidate, a key intermediate for the synthesis of drugs such as diltiazem hydrochloride (Cantele et al., 2001).

  • Research on Neuroprotective Agents : Used in research on neuroprotective agents, as seen in studies of compounds like T-588 in the treatment of motor neuron diseases (Iwasaki et al., 2004).

  • Synthesis of N-Heterocycles : Utilized in the development of methods for synthesizing N-heterocycles, as demonstrated in the synthesis of azetidines and other N-heterocycles from amino alcohols (De Figueiredo et al., 2006).

  • Synthesis of Morpholine Derivatives : Used in the synthesis of morpholine derivatives, which are important in various chemical and pharmaceutical applications (Tan Bin, 2011).

Future Directions

The production of enantiomerically pure (S) or ®-1-(4-methoxyphenyl)ethanol via chemical or biological methods has gained significant attention . This compound can be applied to prepare chiral 3-aryl-3-substituted propionic acids by using anti-inflammatory activity and analgesic drugs, for example, ibuprofen .

properties

IUPAC Name

(2R)-2-amino-2-(4-methoxyphenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXXCANBKVBAQQ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221697-18-3
Record name Benzeneethanol, β-amino-4-methoxy-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221697-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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